Z-N-α-methyl-L-Phenylalanine
Description
Significance of Non-Canonical Amino Acids in Advancing Chemical Research
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. encyclopedia.pubnih.gov Their integration into peptides and proteins allows for the introduction of novel chemical functionalities, such as ketones, azides, and alkynes, which are not present in their canonical counterparts. encyclopedia.pub This expansion of the genetic code opens up new avenues for protein engineering, drug discovery, and the development of new biomaterials. chimia.ch The ability to site-specifically incorporate ncAAs into proteins enables detailed studies of protein structure and function, and the creation of enzymes with tailored catalytic activities. chimia.chacs.org
The biosynthesis of ncAAs is gaining traction as a more environmentally friendly and efficient alternative to traditional chemical synthesis. encyclopedia.pubnih.gov These specialized amino acids play a crucial role in the production of various pharmaceuticals and are instrumental in modifying proteins to enhance their therapeutic properties. encyclopedia.pubnih.gov
Overview of α-Methylated Amino Acids and their Impact on Peptide Structure and Function
α-Methylated amino acids are a specific class of ncAAs where the hydrogen atom at the α-carbon is replaced by a methyl group. nih.gov This seemingly simple modification has profound consequences for the structure and function of peptides. The presence of the α-methyl group restricts the conformational flexibility of the peptide backbone, often promoting the formation of helical structures. nih.govnih.gov This conformational constraint can lead to peptides with increased stability against enzymatic degradation by proteases. researchgate.netenamine.net
Furthermore, the incorporation of α-methylated amino acids can enhance the lipophilicity and bioavailability of peptides, which are critical properties for the development of therapeutic agents. researchgate.net For instance, the substitution of α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to improve their helicity and capacity for cholesterol efflux, highlighting their potential in designing new drugs. nih.gov
Contextualizing Z-N-α-methyl-L-Phenylalanine within Advanced Research Domains
This compound is a derivative of the amino acid phenylalanine, featuring both an N-terminal benzyloxycarbonyl (Z) protecting group and an α-methyl group. This compound serves as a valuable building block in peptide synthesis. chemimpex.com The Z-group is a common protecting group in peptide chemistry, facilitating controlled, stepwise synthesis of peptide chains. The α-methyl group imparts the conformational rigidity and proteolytic resistance characteristic of α-methylated amino acids.
This unique combination of features makes this compound a subject of interest in several research areas. In pharmaceutical development, it is utilized in the synthesis of peptidomimetics and other complex molecules. chemimpex.com The enhanced stability and defined conformation conferred by the α-methyl group are highly desirable in the design of peptide-based drugs. In material science, the structural constraints imposed by this modified amino acid can be exploited to create novel polymers and biomaterials with specific, predictable three-dimensional structures.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2899-07-2 | chemimpex.comusbio.net |
| Molecular Formula | C18H19NO4 | chemimpex.com |
| Molecular Weight | 313.3 g/mol | chemimpex.com |
| Melting Point | 68 - 70 °C | chemimpex.com |
| Appearance | White to pale yellow solid | chemimpex.com |
| Optical Rotation | [a]20D = -79 ± 2 ° (C=1 in MeOH) | chemimpex.com |
Synonyms for this compound
| Synonym |
| Z-N-Me-L-Phe-OH |
| N-Carbobenzoxy-N-methyl-L-phenylalanine |
| N-CBZ-N-METHYL-L-PHENYLALANINE |
| N-ALPHA-CBZ-N-ALPHA-METHYL-L-PHENYLALANINE |
Source: chemimpex.comechemi.com
Properties
Molecular Weight |
313.4 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N α Methyl L Phenylalanine Analogues
Stereoselective Synthesis of α-Methyl-L-Phenylalanine and its Derivatives
The creation of α-methyl-L-phenylalanine with a specific three-dimensional arrangement (stereochemistry) is a primary challenge. Various methods have been developed to control the stereochemical outcome of the synthesis, ensuring the desired enantiomer is produced with high purity.
Chiral Auxiliaries and Asymmetric Catalysis in α,α-Disubstituted Amino Acid Synthesis
A prominent strategy for achieving stereoselectivity involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.
One practical approach utilizes cyclohexane-1,2-diol as a chiral auxiliary for synthesizing various chiral α,α-disubstituted amino acids. acs.org This method has been shown to produce high diastereomeric excesses, making it suitable for preparing compounds like α-methylleucine and α-ethylleucine. acs.org Another innovative strategy employs a "pincer-like" chiral auxiliary, which has been successful in synthesizing a range of optically active α,α-disubstituted amino acids with high yields and excellent enantioselectivities through a acs.orgjst.go.jp-sigmatropic rearrangement. rsc.org
Asymmetric catalysis is another powerful tool. In this approach, a chiral catalyst is used in small amounts to direct the formation of one enantiomer over the other. For instance, the enantioselective alkylation of N-protected alanine (B10760859) tert-butyl ester using a Maruoka catalyst has been a key step in the synthesis of (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid. nih.gov Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has also proven effective for the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural phenylalanine derivatives. nih.govresearchgate.net
Table 1: Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Method | Chiral Agent | Application | Key Findings | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | (S,S)-Cyclohexane-1,2-diol | Synthesis of chiral α,α-disubstituted amino acids | High diastereomer excesses (92->95% de) | acs.org |
| Chiral Auxiliary | Pincer-like binaphthyl auxiliary | Synthesis of optically active α,α-disubstituted quaternary amino acids | High yields and excellent enantioselectivities via acs.orgjst.go.jp-sigmatropic rearrangement | rsc.org |
| Asymmetric Catalysis | Maruoka catalyst | Enantioselective alkylation of N-protected alanine tert-butyl ester | Efficient synthesis of an enantioenriched novel candidate for Boron Neutron Capture Therapy | nih.gov |
| Phase Transfer Catalysis | Cinchona alkaloid quaternary ammonium salts | Asymmetric α-alkylation of glycine Schiff base | Production of both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with excellent yields and enantioselectivity | nih.govresearchgate.net |
| Asymmetric Synthesis | N-Glycosyl chiral auxiliaries | Cycloaddition of (E)-ketonitrones with vinyl ethers | Excellent exo- and π-facial stereocontrol in the synthesis of α,α-disubstituted amino acids | figshare.com |
Strategies for the Enantioselective Preparation of α-Methyl-L-Phenylalanine Derivatives
Various synthetic routes have been explored to achieve the enantioselective preparation of α-methyl-L-phenylalanine derivatives. One method involves the diastereoselective alkylation of a tricyclic iminolactone derived from (1S)-(+)-3-carene. acs.org Another approach is the stereospecific synthesis through methylation of a cis-2,5-disubstituted 2-tert-butyl-5-benzylimidazolidin-4-one, which upon hydrolysis yields enantiomerically pure α-methyl-L-phenylalanine. researchgate.net
Visible light-promoted photoredox catalysis has emerged as a modern and practical protocol for the stereoselective synthesis of various α-amino acids. rsc.org This method uses ubiquitous carboxylic acids as radical precursors and an organic photocatalyst, allowing for the synthesis of highly functionalized α-amino acids. rsc.org Tandem catalysis, combining palladium and isothiourea, has also been developed for the enantioselective synthesis of α-amino acid derivatives through allylic amination and a acs.orgjst.go.jp-sigmatropic rearrangement. acs.org
Introduction and Removal of Protecting Groups (e.g., N-Benzyloxycarbonyl)
In peptide synthesis and the synthesis of amino acid derivatives, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. biosynth.com The N-benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. total-synthesis.com
The Cbz group is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions. highfine.com This group is stable to bases and many acidic conditions, making it orthogonal to other protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). total-synthesis.comhighfine.com
The removal of the Cbz group is commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is a mild and efficient method. total-synthesis.comhighfine.com It can also be removed by strong acids like hydrogen bromide in acetic acid. ontosight.ai The choice of deprotection method depends on the presence of other sensitive functional groups in the molecule. total-synthesis.com
Table 2: Common Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Key Features | Reference |
|---|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis, strong acid | Stable to base, orthogonal to Boc and Fmoc | total-synthesis.comhighfine.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidolysis (e.g., TFA) | Stable to base and hydrogenolysis | biosynth.comhighfine.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Extremely acid stable | biosynth.comhighfine.com |
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic and biocatalytic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and environmental friendliness.
Enzyme-Catalyzed Condensation Reactions Involving L-Phenylalanine Methyl Ester
Enzymes can catalyze the formation of peptide bonds. For example, thermolysin has been used for the synthesis of the aspartame (B1666099) precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), from N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester. acs.org The reaction kinetics and equilibrium in aqueous-organic biphasic systems have been studied to optimize the synthesis of this dipeptide. acs.org
Optimization of Biocatalytic Pathways for Specific Derivatization
Biocatalytic cascades, where multiple enzymes work in sequence, have been developed to produce diverse L-phenylalanine derivatives. A one-pot cascade using an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase has been shown to synthesize 18 different L-phenylalanine derivatives from aldehydes with high yields and excellent enantioselectivity (>99% e.e.). biorxiv.org This system can be further expanded by including a carboxylic acid reductase to utilize carboxylic acids as starting materials. biorxiv.org
A novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, is crucial for the enzymatic synthesis of optically pure N-methyl-L-amino acids from α-keto acids. researchgate.net Threonine aldolases have also been applied for the asymmetric synthesis of α-quaternary α-amino acids, generating enantiopure L-α-methyl-phenylalanine through a two-step chemo-enzymatic process. nih.gov Furthermore, aromatic amino acid aminotransferases (ArATs) have been used in a biocatalytic dynamic kinetic resolution process to produce β-branched aromatic amino acids with high diastereo- and enantioselectivity. nih.gov
Functionalization Strategies for Phenylalanine Analogues
The side chain of phenylalanine provides a versatile scaffold for chemical modification. Arenediazonium salts derived from 4-aminophenylalanine are common intermediates for various side-chain functionalization reactions. rsc.org These reactions allow for the introduction of a wide range of functional groups, enhancing the utility of phenylalanine derivatives in various applications, from drug design to protein engineering. rsc.org
Synthesis of Halogenated Phenylalanine Derivatives for Research Probes
Halogenated derivatives of phenylalanine and its analogues are valuable tools in biomedical research, serving as probes for studying enzyme mechanisms, protein structure, and transport processes. rsc.orgmdpi.com The introduction of halogens can also influence the pharmacokinetic properties of molecules and their interactions with biological targets. nih.govnih.gov
Standard methods for synthesizing halogenated phenylalanine derivatives include the Sandmeyer and Baltz-Schiemann reactions, which utilize arenediazonium salts as precursors. rsc.org For instance, 4-chlorophenylalanine can be prepared from 4-aminophenylalanine via a diazotization reaction followed by treatment with a copper(I) chloride. rsc.org Enzymatic synthesis has also been employed to produce halogenated L-phenylalanine isotopomers, which are labeled with deuterium (B1214612) and tritium (B154650) for use in metabolic studies. nih.gov This method involves the phenylalanine ammonia (B1221849) lyase-catalyzed addition of ammonia to a halogenated (E)-cinnamic acid derivative. nih.gov
The position and nature of the halogen substituent can significantly impact the biological activity of the resulting phenylalanine analogue. For example, the interaction of halogenated tyrosine and phenylalanine derivatives with organic anion transporters (OATs), which are involved in renal clearance, is highly dependent on the substitution pattern. nih.govresearchgate.net Structure-activity relationship studies have shown that a halogen at the 3-position and a hydroxyl group at the 4-position of α-methyl-L-tyrosine are critical for strong interaction with OAT1. researchgate.net The replacement of fluorine with a bulkier iodine atom at the ortho-position has been found to greatly increase this interaction. nih.govresearchgate.net This knowledge is crucial for designing tumor-imaging probes that can avoid rapid renal excretion. nih.gov
The following table summarizes the impact of halogenation on the interaction of phenylalanine analogues with the OAT1 transporter:
| Compound | Halogen Position | OAT1 Interaction | Reference |
| 3-Fluoro-α-methyl-L-tyrosine (FAMT) | 3-Fluoro | High | nih.govresearchgate.net |
| 2-Fluoro-α-methyl-L-tyrosine | 2-Fluoro | Low | nih.gov |
| 3-Iodo-α-methyl-L-tyrosine | 3-Iodo | Very High | researchgate.net |
This table is based on data presented in the referenced research articles.
Incorporation of Boronated Moieties into Phenylalanine Analogues
Boron-containing phenylalanine analogues, particularly those with a boronic acid group, have garnered significant interest for their application in Boron Neutron Capture Therapy (BNCT). semanticscholar.orgmdpi.comresearchgate.net BNCT is a targeted cancer therapy that relies on the selective accumulation of boron-10 (B1234237) in tumor cells, which are then irradiated with thermal neutrons. semanticscholar.org This process generates highly cytotoxic alpha particles and lithium-7 (B1249544) ions that destroy the cancer cells. semanticscholar.org
The synthesis of boronated phenylalanine analogues often involves the introduction of a dihydroxyboryl group onto the phenyl ring. One approach is the Miyaura borylation reaction, which can be used to install the boron functionality onto an appropriately protected and halogenated phenylalanine derivative. nih.gov For example, the synthesis of (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid (α-methyl-BPA) has been achieved through an enantioselective alkylation of N-protected alanine followed by a Miyaura borylation. nih.gov Another synthetic route to α-methyl-BPA starts from 4-allylbromobenzene, proceeding through a hydantoin (B18101) intermediate. semanticscholar.orgresearchgate.netresearchgate.net
The α-methyl group in these analogues is significant as it has been observed that α-methyl amino acids can accumulate more selectively in cancer cells compared to their non-α-alkylated counterparts. mdpi.com The lipophilicity of α-alkyl-BPA analogues can be fine-tuned by varying the size of the alkyl group, which is a key factor in their biological distribution. semanticscholar.org
The site-specific incorporation of p-boronophenylalanine (Bpa) into proteins has also been achieved using engineered aminoacyl-tRNA synthetases. nih.gov This technique allows for the development of proteins with novel functions, such as carbohydrate binding. nih.gov
Key synthetic approaches for boronated phenylalanine analogues are summarized below:
| Starting Material | Key Reactions | Product | Reference |
| N-protected alanine tert-butyl ester & 4-iodobenzyl bromide | Enantioselective alkylation, Miyaura borylation | (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid | nih.gov |
| 4-Allylbromobenzene | Hydantoin formation, hydrolysis, borylation | 2-Amino-2-methyl-3-(4-dihydroxyborylphenyl)propionic acid | semanticscholar.orgresearchgate.netresearchgate.net |
| 4-Aminophenylalanine | Diazotization, Suzuki-Miyaura coupling | 4-Boronophenylalanine | semanticscholar.org |
This table provides a summary of synthetic routes described in the cited literature.
Stereochemical Aspects and Conformational Control in Modified Phenylalanine Systems
Influence of α-Methyl Substitution on Main-Chain and Side-Chain Conformational Space
The introduction of a methyl group at the α-carbon position of an amino acid creates a quaternary α-carbon, which introduces significant steric hindrance. jst.go.jp This substitution drastically restricts the conformational freedom of both the peptide main chain and the amino acid side chain. jst.go.jpnih.gov In a standard L-phenylalanine residue, the backbone can adopt a wide range of dihedral angles (phi, φ, and psi, ψ), allowing it to exist in various conformations such as β-sheets, α-helices, or random coils.
However, for α-methyl-L-phenylalanine, the presence of the additional methyl group severely limits the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. jst.go.jp This steric clash significantly reduces the area of the "allowed" regions on a Ramachandran plot. nih.gov Consequently, the conformational space available to the peptide backbone is dramatically reduced. nih.gov This restriction also affects the side-chain conformation, influencing the rotational angles (χ) of the benzyl (B1604629) group. While α-methylation primarily constrains the backbone, this can, in turn, lead to a more defined orientation of the side chain. In some specific structural contexts, such as β-hairpins, α-methylation can promote a flatter and more extended β-sheet conformation than typically observed. acs.org
Table 1: Comparison of Conformational Flexibility
| Feature | L-Phenylalanine | α-Methyl-L-Phenylalanine |
|---|---|---|
| α-Carbon | Secondary (Chiral) | Quaternary (Chiral) |
| Backbone Flexibility | High | Highly Restricted |
| Allowed Ramachandran Space | Broad (α, β, PII regions) | Severely Limited (Primarily helical regions) |
| Side-Chain Flexibility | Relatively High | Influenced by backbone constraint |
| Common Conformations | α-helix, β-sheet, turns, random coil | 310-helix, α-helix |
Ramachandran Map Analysis of α-Methyl-L-Phenylalanine Containing Dipeptides and Oligomers
A Ramachandran plot, which maps the distribution of backbone dihedral angles (φ, ψ), provides a clear visualization of the conformational restrictions imposed by α-methylation. wikipedia.org For standard amino acids, the plot shows distinct, broad regions corresponding to stable secondary structures like right-handed α-helices and β-sheets. researchgate.net
For α-methyl-L-phenylalanine, the allowed conformational space on the Ramachandran map is severely constricted. nih.gov Computational and experimental studies, including X-ray diffraction of peptides containing α-methyl-L-phenylalanine, show that the accessible φ and ψ angles are confined almost exclusively to the helical regions of the map. nih.gov Specifically, the values are clustered in the right-handed α-helical and 3(10)-helical regions. nih.gov The analysis of dipeptides and oligomers reveals that these residues strongly prefer these folded conformations, effectively preventing them from adopting extended β-sheet structures in most contexts. nih.govnih.gov
Table 2: Typical Dihedral Angles for L-(αMe)Phe in Helical Conformations
| Conformation | Φ (Phi) Angle Range | Ψ (Psi) Angle Range | Reference |
|---|---|---|---|
| Right-Handed 310-Helix | -40° to -70° | -10° to -40° | nih.gov |
| Right-Handed α-Helix | -55° to -75° | -35° to -55° | nih.gov |
Note: These values are representative and can vary slightly based on the specific peptide sequence and environment.
Conformational Preferences and Helical Structures Induced by α-Methylation
The direct consequence of the restricted conformational space is a strong propensity for α-methylated amino acids to induce helical structures. jst.go.jp Peptides composed of chiral α-methylated amino acids, such as α-methyl-L-phenylalanine, preferentially adopt a 3(10)-helical structure. jst.go.jpnih.govresearchgate.net The 3(10)-helix is a tighter helix than the more common α-helix, characterized by hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3.
The chirality of the α,α-disubstituted amino acid plays a crucial role in determining the direction, or screw sense, of the resulting helix. researchgate.net Homopeptides made from the L-enantiomer of α-methyl-phenylalanine, which has an (S)-configuration at the α-carbon, consistently form right-handed helices. nih.govrsc.org This predictable relationship between the stereochemistry of the amino acid and the resulting secondary structure is a powerful tool in peptide engineering. This contrasts with peptides made from α-ethylated amino acids, which tend to form fully extended conformations rather than helices. jst.go.jpnih.gov Solution-state analyses using techniques like FTIR and NMR spectroscopy confirm that α-methyl-phenylalanine is a potent promoter of β-turns and helices, significantly more so than its parent amino acid, L-phenylalanine. rsc.org
Role of Chiral α,α-Disubstituted Amino Acids in Constrained Peptide Analogue Design
The ability of chiral α,α-disubstituted amino acids to enforce specific, predictable conformations is of immense value in the design of peptidomimetics and constrained peptide analogues. jst.go.jpnih.gov Natural peptides are often too flexible, leading to poor binding with biological targets and susceptibility to degradation by proteases. By incorporating a residue like α-methyl-L-phenylalanine into a peptide sequence, chemists can "lock" the backbone into a desired helical or turn conformation. csic.es
This conformational constraint is a cornerstone of rational peptide design. nih.gov By forcing a peptide into a specific three-dimensional shape that mimics the bioactive conformation of a natural peptide or protein loop, it is possible to create analogues with enhanced stability, receptor selectivity, and biological activity. nih.gov For example, introducing α-methyl-L-phenylalanine can nucleate the formation of a stable β-turn or a helical segment, which may be critical for interaction with a receptor. nih.gov The predictable relationship between the (S)-chirality of L-(αMe)Phe and the formation of a right-handed helix allows for the precise engineering of peptide secondary structures. nih.gov This makes α,α-disubstituted amino acids, including Z-N-α-methyl-L-Phenylalanine, indispensable tools for developing novel therapeutic peptides. jst.go.jp
Applications in Peptide Chemistry and Peptidomimetics Research
Z-N-α-methyl-L-Phenylalanine as a Building Block in Solid-Phase Peptide Synthesis
This compound, often used in its Fmoc-protected form (Fmoc-α-methyl-L-phenylalanine) for solid-phase peptide synthesis (SPPS), serves as a valuable component in the construction of complex peptides. chemimpex.com The presence of the methyl group on the α-carbon enhances the stability and solubility of the amino acid derivative, which is advantageous during the iterative process of peptide chain elongation on a solid support. chemimpex.com
In SPPS, the general cycle involves the attachment of the first amino acid to a resin, followed by repeated cycles of deprotection of the N-α protecting group and coupling of the next amino acid in the sequence. peptide.combeilstein-journals.org The use of this compound, or its Fmoc-protected counterpart, allows for its incorporation into the growing peptide chain. chemimpex.com Researchers have successfully incorporated such modified amino acids into peptide sequences using standard Fmoc-based SPPS protocols. nih.gov The compatibility of these building blocks with various coupling reagents and the relative ease of deprotection make them a preferred choice for chemists aiming for efficient and reliable peptide assembly. chemimpex.com
The incorporation of α-methylated amino acids like this compound can, however, present challenges due to steric hindrance from the additional methyl group, which may slow down coupling reactions. Despite this, its use is critical for introducing specific conformational constraints into the peptide backbone.
Design of Peptidomimetics with Enhanced Conformational Stability and Bioactivity
A significant application of this compound lies in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov Peptides are often susceptible to degradation by proteases, limiting their therapeutic potential. kennesaw.edu The introduction of α-methylation creates unnatural amino acid residues that are not readily recognized by proteases, thereby increasing the serum stability of the resulting peptidomimetic. kennesaw.edu
A notable strategy for enhancing conformational stability is "noncovalent peptide stapling." nih.gov In one study, α-methyl-l-phenylalanine was used to create an α-helical B-chain mimetic of human relaxin-3. nih.govresearchgate.netunimelb.edu.au The α-methyl group and the aromatic phenyl ring of this unnatural amino acid facilitate stabilizing interactions within the peptide. nih.govresearchgate.net This approach resulted in a peptidomimetic with remarkable stability in serum that fully mimicked the biological function of the native peptide. nih.govresearchgate.net
The design of such peptidomimetics is a growing area of research aimed at developing new therapeutic agents with improved drug-like properties. researchgate.net The ability to engineer peptides with specific, stable conformations is crucial for their interaction with biological targets.
Incorporation of α-Methylated Residues for Modulating Peptide Secondary Structure
The incorporation of α-methylated residues, such as this compound, is a well-established method for influencing and stabilizing specific secondary structures in peptides, particularly α-helices. researchgate.net The additional methyl group at the Cα position restricts the conformational freedom of the peptide backbone, favoring specific dihedral angles that promote helical structures. researchgate.net
The steric hindrance caused by the α,α-disubstitution on the amino acid scaffold can promote strong intermolecular π-π stacking interactions between aromatic rings on the same side of the peptide, leading to a noncovalently stapled helical peptide. kennesaw.edu This forced conformation can be critical for the peptide's biological activity, as the specific three-dimensional arrangement of amino acid side chains is often what determines its ability to bind to a receptor or enzyme.
Research has shown that chiral α-methylated residues have been successfully used for helix stabilization in both small peptides and larger protein tertiary folds. researchgate.net This strategy allows for the precise control of peptide conformation, which is essential for structure-activity relationship studies and the rational design of bioactive peptides.
Investigating Peptide Folding and Dynamics using Modified Phenylalanine Residues
Modified phenylalanine residues, including α-methylated versions, are valuable tools for studying the complex processes of peptide folding and dynamics. nih.gov By systematically introducing these modified amino acids into a peptide sequence, researchers can probe the forces and interactions that govern the folding of a peptide into its functional three-dimensional structure. nih.gov
In one study, various modified phenylalanine derivatives were incorporated into zinc finger miniproteins to investigate the dynamics of the hydrophobic core. nih.gov The introduction of methyl groups at different positions on the phenylalanine ring allowed for the detailed investigation of rotational dynamics through NMR spectroscopy. nih.gov This approach helps to characterize the dynamics of the hydrophobic core in proteins with limited thermodynamic stability. nih.gov
Understanding the folding and dynamics of peptides is fundamental to understanding their function and for the design of novel proteins and peptidomimetics with desired properties. The use of modified amino acids like this compound provides a powerful method to gain insights into these intricate processes.
Compound Information
Biochemical Interactions and Mechanistic Studies of Z N α Methyl L Phenylalanine Derivatives
Enzyme Substrate Specificity and Inhibitory Mechanisms
The introduction of a methyl group at the alpha-position of L-phenylalanine creates a derivative with significant effects on its interaction with various enzymes. This modification alters the compound's stereochemistry and electronic properties, leading to potent and specific inhibitory actions.
Investigation of Aromatic L-Amino Acid Decarboxylase Inhibition by α-Methyl-L-Phenylalanine
α-Methyl-L-phenylalanine and its derivatives are recognized as inhibitors of Aromatic L-amino acid decarboxylase (AADC), an enzyme crucial for the synthesis of key neurotransmitters. wikipedia.orgwikipedia.org AADC catalyzes the decarboxylation of L-DOPA to dopamine and 5-HTP to serotonin. wikipedia.org The inhibitory action of α-methylated analogs prevents the premature conversion of precursor amino acids into active amines. wikipedia.orgnih.gov For instance, α-methyl-3,4-dihydroxy-DL-phenylalanine has been shown to be an effective inhibitor of aromatic amino acid decarboxylation in humans, leading to a decreased formation of serotonin, tryptamine, and tyramine from their respective precursor amino acids. nih.gov This inhibition is a key mechanism for certain therapeutic interventions where modulation of neurotransmitter levels is desired. wikipedia.org Peripherally selective AADC inhibitors are particularly important as they can block the conversion of L-DOPA to dopamine in the bloodstream, allowing more L-DOPA to reach the brain. wikipedia.org
Inhibition of Phenylalanine Hydroxylase and Tyrosine Hydroxylase
Phenylalanine hydroxylase (PAH) is a critical enzyme in the metabolism of phenylalanine, converting it to L-tyrosine. researchgate.net α-Methyl-D,L-phenylalanine has been identified as an inhibitor of this enzyme. nih.govguidetopharmacology.org Studies in developing mice demonstrated that administration of α-methyl-D,L-phenylalanine resulted in a 65-70% inhibition of hepatic phenylalanine hydroxylase activity within 12 hours. nih.gov This inhibition is a key factor in creating experimental models of hyperphenylalanemia, a condition characterized by elevated phenylalanine levels. nih.gov The family of aromatic amino acid hydroxylases also includes tyrosine hydroxylase (TyrH) and tryptophan hydroxylase (TrpH), which are structurally and functionally related to PAH. nih.gov The inhibitory effect of α-methylated phenylalanine analogs can extend to these enzymes as well, impacting the broader pathways of catecholamine synthesis.
Mechanistic Studies of Enzyme-Catalyzed Reactions Involving Modified Phenylalanine
The study of modified phenylalanine derivatives provides valuable insights into the mechanisms of enzyme-catalyzed reactions. Phenylalanine hydroxylase, for example, follows a complex, partially ordered reaction mechanism. nih.govnih.gov Steady-state kinetic analysis suggests that oxygen is the first substrate to bind to the enzyme, forming an enzyme-oxygen complex before the binding of phenylalanine. nih.gov The presence of modifications on the phenylalanine molecule, such as N-methylation, can significantly alter its interaction with enzymes like phenylalanine ammonia (B1221849) lyase (PAL). For instance, N-methyl-L-phenylalanine is a reluctant substrate for PAL, while N-methylated 4-nitro-L-phenylalanines act as strong inhibitors. researchgate.net These studies highlight how structural changes to the amino acid can shift its role from a substrate to an inhibitor, providing a basis for designing targeted enzyme modulators. researchgate.netacs.org
Ligand-Receptor Binding and Transporter Interactions
The transport of α-methyl-L-phenylalanine derivatives across cell membranes is primarily mediated by specific amino acid transporters, most notably the L-type Amino Acid Transporter 1 (LAT1). The structural modifications of these compounds play a crucial role in their recognition, binding affinity, and transport efficiency.
Substrate Properties and Selectivity for L-type Amino Acid Transporter 1 (LAT1)
The L-type Amino Acid Transporter 1 (LAT1) is a transmembrane protein responsible for transporting large neutral amino acids and is highly expressed at the blood-brain barrier and in many cancer cells. nih.govsonar.ch α-Methyl-L-phenylalanine is a known LAT1-selective compound. researchgate.netnih.gov The addition of the α-methyl group enhances its selectivity for LAT1 over other transporters like LAT2. researchgate.net Studies using Xenopus laevis oocytes expressing LAT1 have shown that its transport is competitively inhibited by various aromatic amino acid derivatives, indicating a shared binding site. nih.gov For a compound to be a LAT1 substrate, it generally must possess a free carboxyl and an amino group. nih.govnih.gov The selectivity of α-methyl-L-phenylalanine for LAT1 makes it a valuable component in the design of drugs targeting the brain or tumors. researchgate.netnih.gov
Structure-Activity Relationships in Transporter Affinity and Transport Velocity
The structural features of phenylalanine analogs significantly influence their affinity for LAT1 and their subsequent transport velocity. nih.govesmed.org While α-methyl-L-phenylalanine is a selective LAT1 compound, other modifications can further enhance affinity and selectivity. researchgate.net For example, the compound (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe), which has an α-methylene group similar to the α-methyl group, demonstrates a higher affinity and greater selectivity for LAT1 compared to α-methyl-L-phenylalanine, while maintaining a similar maximal transport velocity. researchgate.netnih.gov In contrast, adding a 2-iodo-L-phenylalanine modification markedly improves LAT1 affinity and selectivity but comes at the cost of reduced transport velocity. researchgate.netnih.gov These findings underscore a key principle in drug design: optimizing one parameter, such as affinity, may negatively impact another, such as transport efficiency. osaka-u.ac.jp The size and flexibility of the drug conjugate are also critical; LAT1 prefers smaller compounds, and as the size increases, flexibility becomes more important for transportability. nih.govnih.gov
Interactive Data Tables
Table 1: Inhibition of Phenylalanine Hydroxylase by α-Methyl-D,L-phenylalanine
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Hepatic Phenylalanine Hydroxylase | nih.gov |
| Inhibitor | α-Methyl-D,L-phenylalanine | nih.gov |
| % Inhibition | 65-70% | nih.gov |
| Time to Max Inhibition | 12 hours | nih.gov |
Table 2: Comparative LAT1 Interaction of Phenylalanine Analogs
| Compound | Key Structural Feature | Relative LAT1 Affinity | Relative LAT1 Selectivity | Relative Transport Velocity | Source |
|---|---|---|---|---|---|
| L-Phenylalanine | Parent Amino Acid | Baseline | Baseline | Baseline | researchgate.netnih.gov |
| α-Methyl-L-phenylalanine | α-Methyl Group | High | High | Similar to bicyclic-Phe | researchgate.netnih.gov |
| 2-Iodo-L-phenylalanine | Iodine at position 2 | Markedly Improved | Markedly Improved | Reduced | researchgate.netnih.gov |
Role in Modulating Biochemical Pathways (e.g., Neurotransmitter Metabolism in Research Models)
Derivatives of N-methyl-L-phenylalanine have been investigated for their potential to modulate critical biochemical pathways, most notably neurotransmitter metabolism. Phenylalanine itself is a crucial precursor for the synthesis of monoaminergic neurotransmitters, including dopamine and norepinephrine. biorxiv.org The introduction of a methyl group to the alpha-amino group can significantly alter the parent molecule's interaction with enzymes and transport systems, thereby influencing these pathways.
In research models, high concentrations of cerebral phenylalanine have been shown to inhibit the hydroxylase enzymes necessary for neurotransmitter production. biorxiv.org While direct studies on Z-N-α-methyl-L-phenylalanine are limited in this context, research on related phenylalanine analogs provides valuable insights. For instance, α-methyl-D,L-phenylalanine acts as an inhibitor of phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. nih.gov In animal models, administration of this compound led to a state of hyperphenylalanemia, which is characterized by elevated levels of phenylalanine in the blood and brain, subsequently disrupting brain protein synthesis. nih.gov
Furthermore, N-methylation can enhance the pharmacokinetic properties of molecules, such as their ability to cross the blood-brain barrier. nih.gov Peptides rich in N-methylphenylalanine have been explored as potential shuttles to deliver substances to the central nervous system. nih.gov Other phenylalanine derivatives have demonstrated direct effects on neurotransmitter receptors. A study on 3,5-dibromo-L-phenylalanine found that it could modulate glutamatergic transmission by acting as a partial agonist at the NMDA receptor's glutamate-binding site, reducing presynaptic glutamate release, and blocking AMPA/kainate receptors. nih.gov These findings underscore the potential of modified phenylalanine structures to influence neuronal signaling.
| Compound | Research Model | Observed Effect | Biochemical Pathway/Target |
|---|---|---|---|
| α-methyl-D,L-phenylalanine | Developing mice | Induced chronic hyperphenylalanemia; disaggregation of brain polyribosomes. nih.gov | Inhibition of Phenylalanine Hydroxylase. nih.gov |
| 3,5-dibromo-L-phenylalanine | In vitro neuronal cultures | Augmented NMDA miniature excitatory postsynaptic currents; depressed AMPA/kainate mEPSCs. nih.gov | Modulation of NMDA and AMPA/kainate receptors. nih.gov |
| High Phenylalanine Levels | Computational model of Phenylketonuria (PKU) | Predicted decrease in monoaminergic neurotransmitters. biorxiv.org | Inhibition of tyrosine and tryptophan hydroxylases. biorxiv.org |
| N-methylphenylalanine-rich peptides | General research | Considered for use as blood-brain barrier shuttles. nih.gov | Enhanced membrane permeability. nih.gov |
Protein Engineering and Functional Modification through Non-Natural Amino Acid Incorporation
The incorporation of non-natural amino acids like N-methyl-L-phenylalanine into peptides and proteins is a powerful tool in protein engineering. N-methylation is a modification found in naturally occurring bioactive peptides and is known to impart beneficial properties. nih.govacs.org This modification can enhance the stability of peptides against proteolytic degradation, increase their lipophilicity and bioavailability, and constrain their conformation. researchgate.net These properties are highly desirable in the development of therapeutic peptides.
The ribosomal incorporation of N-methylated amino acids presents a challenge because the modified aminoacyl-tRNA is not always well-accommodated by the ribosome or elongation factors. researchgate.net However, recent advancements have identified modified ribosomes and strategies involving elongation factor P that can facilitate the incorporation of several N-methylated amino acids into peptides and proteins in vitro. nih.govacs.org
Introducing N-methylated residues can lead to significant functional modifications. For example, N-methylation of amino acids within the β-amyloid peptide has been shown to prevent its aggregation and inhibit the toxicity associated with Alzheimer's disease. nih.gov The structural constraints imposed by N-methylation can also be used to create stable foldamers with specific topologies, distinct from those of natural peptides. researchgate.net This allows for the design of peptidomimetics with tailored biological activities, such as enzyme inhibitors or receptor antagonists. researchgate.net The ability to site-specifically incorporate N-methyl-L-phenylalanine allows researchers to probe structure-function relationships and engineer proteins with novel or enhanced properties.
| Property Modified | Effect of N-Methylation | Example/Application |
|---|---|---|
| Proteolytic Stability | Increased resistance to degradation by proteases. researchgate.net | Development of more durable peptide-based drugs. researchgate.net |
| Conformation | Constrains peptide backbone, leading to more defined structures. researchgate.net | Creation of stable foldamers and peptidomimetics. researchgate.net |
| Bioavailability | Enhanced lipophilicity can improve membrane permeability. nih.govresearchgate.net | Improved oral availability and blood-brain barrier penetration. nih.gov |
| Biological Activity | Can modulate receptor binding and enzyme inhibition. researchgate.net | Design of specific receptor antagonists or enzyme inhibitors. researchgate.net |
| Aggregation Propensity | Can prevent the formation of amyloid fibrils. nih.gov | Inhibition of β-amyloid peptide aggregation in Alzheimer's disease models. nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Z-N-α-methyl-L-phenylalanine by identifying the vibrational modes of its specific functional groups. The spectra are characterized by absorption bands corresponding to stretching, bending, and deformation vibrations of bonds within the molecule.
In the FTIR spectrum of a related compound, N-acetyl-L-phenylalanine, characteristic sharp bands for the carboxyl group appear at 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net For this compound, analogous vibrations are expected, though shifted due to the electronic effects of the benzyloxycarbonyl (Z) group and the α-methyl substituent. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and ring breathing modes around 1000 cm⁻¹. nih.govresearchgate.net The urethane (B1682113) C=O stretch of the Z-group is anticipated in the 1690-1710 cm⁻¹ region, while N-H bending and C-N stretching vibrations further confirm the peptide-like linkage. nih.gov Raman spectroscopy complements FTIR by providing strong signals for the non-polar phenyl ring vibrations. researchgate.net
When the molecule complexes with metal ions, significant shifts in the carboxylate stretching frequencies are observed. For instance, upon coordination with a Zn(II) ion, the asymmetric and symmetric stretching bands of the carboxylate group in N-acetyl-L-phenylalanine shift to 1602 cm⁻¹ and 1433 cm⁻¹, respectively, indicating the involvement of the carboxyl oxygen atoms in metal binding. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
| Urethane C=O (Z-group) | Stretching | 1690 - 1710 | nih.gov |
| Carboxyl C=O | Asymmetric Stretching | ~1695 (free), ~1600 (complexed) | researchgate.net |
| Carboxylate C-O | Symmetric Stretching | ~1550 (free), ~1430 (complexed) | researchgate.net |
| Phenyl Ring | Breathing | ~1002 | researchgate.net |
| C-N | Stretching | 1100 - 1140 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating the solution-state conformation and dynamics of this compound. nih.gov It provides atomic-resolution information on molecular structure, conformational equilibria, and the rotational dynamics of constituent parts, such as the phenyl side chain. auremn.org.brnmims.edu
The dynamics of the phenyl side chain, particularly its rotation around the Cβ-Cγ bond (defined by the χ² torsion angle), are crucial for molecular recognition and protein folding. nih.gov In unmodified phenylalanine residues within proteins, the phenyl ring often undergoes rapid 180° flips, leading to averaged signals for the ortho (δ) and meta (ε) protons, resulting in an AA'BB'C spin system. nih.gov
The introduction of the α-methyl group in this compound introduces steric hindrance that can significantly restrict this rotation. nih.gov NMR studies on related systems, such as methylated phenylalanine in zinc finger proteins, demonstrate that breaking the rotational symmetry of the aromatic ring can provide more detailed structural information. nih.govrsc.org This restriction can lead to distinct NMR signals for the individual protons on the aromatic ring, allowing for a more precise determination of the ring's orientation. nih.gov Techniques like 1H NMR can be used to monitor these aromatic protons, where restricted rotation may cause an upfield shift in the signal of nearby protons due to stronger aromatic ring anisotropy. nih.gov
Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for resolving complex spectra and quantifying the populations of different conformers in solution.
TOCSY experiments are used to identify all protons within a single amino acid's spin system, as scalar coupling connects them. chemrxiv.orguzh.ch This allows for the unambiguous assignment of resonances for the α-methyl, N-methyl, β-protons, and the aromatic ring protons of this compound. chemrxiv.org
NOESY experiments provide information about through-space proximity (typically <5 Å) between protons. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, making it a sensitive probe of molecular conformation and folding. uzh.ch For molecules like this compound that may exist in multiple conformations in equilibrium, NOESY can be used to determine the relative populations of these conformers. In studies of peptides containing modified phenylalanine, analysis of the relative intensity or volume of NOE signals corresponding to different orientations has been used to estimate conformer ratios, for example, revealing a favored orientation present in ~95% abundance versus a disfavored one at ~5%. nih.gov
| NMR Technique | Information Obtained | Application to this compound | Reference |
|---|---|---|---|
| 1D ¹H NMR | Chemical shifts, coupling constants | Initial assessment of structure and purity. | nih.gov |
| 2D TOCSY | Through-bond correlations (spin systems) | Assignment of all proton resonances within the molecule. | chemrxiv.orgresearchgate.net |
| 2D NOESY/ROESY | Through-space correlations (interproton distances) | Determination of 3D structure, analysis of side-chain orientation, and quantification of conformational ratios. | nmims.edunih.gov |
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, yielding precise atomic coordinates. nih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, which define the molecule's conformation.
For this compound, a crystallographic analysis would reveal the precise orientation of the benzyloxycarbonyl group, the phenyl side chain, and the α-methyl group. The key torsion angles of the peptide backbone, phi (φ) and psi (ψ), would be precisely defined, showing how the α-methyl group restricts the available conformational space compared to the parent L-phenylalanine. nih.gov
Crystal structures of related compounds, such as 3,4-dimethoxy-α-methyl-DL-phenylalanine, show that the molecules exist as zwitterions in the solid state and reveal specific torsion angles for the side chain. nih.gov The analysis also details the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal lattice. nih.gov Such an analysis for this compound would provide invaluable data for benchmarking theoretical calculations and understanding its packing behavior in a crystalline environment. rsc.orgebi.ac.uk
| Crystallographic Parameter | Information Provided | Significance | Reference |
|---|---|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit. | Fundamental property of the crystal lattice. | nih.gov |
| Space Group | Symmetry elements of the crystal. | Describes the arrangement of molecules in the crystal. | nih.gov |
| Atomic Coordinates (x, y, z) | Precise position of each atom. | Defines the complete 3D molecular structure. | nih.gov |
| Torsion Angles (e.g., φ, ψ, χ) | Rotation around specific chemical bonds. | Quantifies the molecular conformation. | nih.gov |
| Hydrogen Bond Network | Intermolecular donor-acceptor distances and angles. | Reveals key interactions stabilizing the crystal packing. | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Binding Modes in Complexes
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to complexes of this compound, XPS can confirm the presence of all expected elements (C, N, O, and the complexed metal) and provide crucial information on the coordination environment.
The XPS spectrum is a plot of the number of electrons detected versus their binding energy. Each element has a characteristic set of binding energies for its core orbitals (e.g., C 1s, O 1s, N 1s). Chemical shifts in these binding energies provide information about the oxidation state and local chemical environment of the atom.
In studies of zinc complexes with L-phenylalanine, XPS has been used to effectively confirm the binding modes. researchgate.net The N 1s spectrum can distinguish between a free amino group and a coordinated nitrogen atom. Similarly, the O 1s spectrum can differentiate between the oxygen atoms of a carbonyl and a carboxylate group involved in metal binding. For a zinc complex, the Zn 2p spectrum would show peaks corresponding to Zn-O and Zn-N bonds, confirming the chelation of the metal ion by both the carboxylate and amino groups. semanticscholar.org
| Core Level | Typical Binding Energy (eV) | Information Deduced | Reference |
|---|---|---|---|
| C 1s | ~285-289 | Distinguishes C-C/C-H, C-N, C-O, and C=O bonds. | rsc.org |
| N 1s | ~400-402 | Identifies the chemical state of nitrogen (e.g., free amine vs. coordinated). | rsc.org |
| O 1s | ~531-533 | Differentiates between C=O and C-O environments and involvement in metal coordination. | rsc.org |
| Zn 2p (in a Zn complex) | ~1022 (2p3/2), ~1045 (2p1/2) | Confirms the presence and oxidation state of zinc and its binding to N/O ligands. | semanticscholar.org |
Circular Dichroism Spectroscopy for Secondary Structure Analysis of Peptides Containing α-Methyl-L-Phenylalanine
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is a widely used technique for investigating the secondary structure of peptides and proteins. americanpeptidesociety.org The incorporation of this compound into a peptide chain has a significant impact on its conformational preferences, which can be readily monitored by CD.
The α-methyl group sterically constrains the peptide backbone, limiting the accessible φ and ψ torsion angles and promoting the formation of well-defined secondary structures, particularly α-helices and β-turns. Research has confirmed that α-methyl-L-phenylalanine acts as a potent stabilizer of α-helical conformations. nih.gov
The CD spectrum of a peptide in the far-UV region (190-250 nm) is sensitive to its secondary structure:
α-Helices exhibit a characteristic spectrum with two negative bands around 222 nm (n→π* transition) and 208 nm (π→π* transition), and a strong positive band around 192 nm (π→π* transition). americanpeptidesociety.org
β-Sheets show a single negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org
Random coils lack regular secondary structure and display a weak positive band around 212 nm and a strong negative band near 198 nm. americanpeptidesociety.org
By incorporating α-methyl-L-phenylalanine into a peptide sequence, a notable increase in the mean residue ellipticity at 222 nm is often observed, signifying an increase in α-helical content. nih.govresearchgate.net This makes CD an essential tool for quantifying the helix-promoting propensity of this unnatural amino acid in various peptide contexts. nih.gov
| Secondary Structure | Characteristic CD Signal (Wavelength, nm) | Reference |
|---|---|---|
| α-Helix | Negative minima at ~222 and ~208; Positive maximum at ~192 | americanpeptidesociety.org |
| β-Sheet | Negative minimum at ~217; Positive maximum at ~195 | americanpeptidesociety.org |
| Random Coil | Negative minimum at ~198; Low ellipticity elsewhere | americanpeptidesociety.org |
| β-Turn | Variable, but often a weak negative band ~225-235 nm and a positive band ~205-215 nm | researchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Hartree-Fock) for Electronic and Geometric Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in predicting the electronic and geometric properties of molecules. These ab initio methods solve the Schrödinger equation to determine molecular orbitals, electron distribution, and other fundamental characteristics. For L-phenylalanine, calculations are often performed using basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
Molecular dynamics simulations of L-phenylalanine have shown that dihedral angles can change significantly with temperature, indicating conformational transitions. For instance, in simulations of crystalline L-phenylalanine, heating can cause specific molecules within the crystal lattice to rapidly flip between different side chain orientations. nih.gov
Table 1: Calculated Relative Free Energies and Dihedral Angles for Major Conformers of L-Phenylalanine Data sourced from computational studies at the rDSD level. acs.org
| Conformer | Relative Free Energy (cm⁻¹) | ϕ' (°) | ψ (°) | ω (°) | χ₁ (°) | χ₂ (°) |
| I(a) | 0 | -154.2 | 148.9 | 178.6 | 179.8 | 83.1 |
| I(b) | 23 | -153.9 | 148.7 | 178.5 | -62.4 | 93.6 |
| II(a) | 148 | -83.5 | 100.2 | -178.8 | 174.6 | 89.2 |
| II(b) | 227 | -83.3 | 99.8 | -178.8 | -63.7 | 90.7 |
| I'(a) | 358 | 56.4 | -138.8 | 179.2 | 179.8 | 86.2 |
The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between them, known as the HOMO-LUMO gap, is a measure of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net
Theoretical studies on L-phenylalanine have calculated these properties using both HF and DFT (B3LYP) methods. researchgate.net The HOMO and LUMO orbitals are primarily localized on the aromatic ring, indicating that this part of the molecule is central to its electronic transitions. researchgate.net
Table 2: Calculated Electronic Properties of L-Phenylalanine Calculated using the B3LYP/6-31G(d,p) method. researchgate.net
| Property | Calculated Value |
| HOMO Energy | -0.230 eV |
| LUMO Energy | -0.012 eV |
| HOMO-LUMO Gap (ΔE) | 0.218 eV |
| Ionization Energy (IE) | 0.230 eV |
| Electron Affinity (EA) | 0.012 eV |
| Total Energy | -552.88 a.u. |
| Dipole Moment | 1.83 Debye |
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the motion and conformational behavior of molecules over time. MD simulations model the physical movements of atoms and molecules, providing insights into dynamic processes. nih.govnih.gov
The conformational energy landscape represents the potential energy of a molecule as a function of its geometry. Minima on this surface correspond to stable or metastable conformers. nih.gov For N-methylated amino acids like N-Methyl-L-Alanine, computational studies have revealed distinct conformers stabilized by different types of intramolecular hydrogen bonds. researchgate.net These studies show that steric hindrance from the methyl groups can influence the landscape, making certain conformers more or less accessible. researchgate.net For phenylalanine, the landscape is rich, with several low-energy conformers accessible at room temperature, primarily differing in their hydrogen bonding networks and side-chain orientations. acs.org
MD simulations are particularly effective for studying the flexibility of amino acid side chains. The phenyl side chain of phenylalanine can rotate around the χ1 and χ2 dihedral angles, and this mobility is crucial for protein folding and function. nih.gov Simulations combining MD with metadynamics have been used to generate free energy profiles for the rotation of the phenylalanine ring. nih.gov These studies allow for a detailed description of the side chain's rotational mobility and can characterize the energy barriers between different rotational states, which is essential for understanding how these residues behave within the hydrophobic core of proteins. nih.gov
Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking)
Non-covalent interactions are the primary forces that dictate the secondary and tertiary structures of proteins and the self-assembly of molecules.
Hydrogen Bonding : In N-methylated amino acids, several types of intramolecular hydrogen bonds can form. Studies on N-Methyl-L-Alanine identified three main types: a seven-membered ring (Type I, NH···O=C), a five-membered ring (Type II, OH···N), and a bifurcated interaction (Type III, N–H···O–H). researchgate.net Similar interactions are expected in N-methyl-L-phenylalanine, governing its conformational preferences. In phenylalanine, an additional interaction can occur between the polar hydrogen atoms of the backbone and the π-electron system of the aromatic side chain. acs.org
π-Stacking : The aromatic phenyl ring of phenylalanine is capable of engaging in π-stacking interactions. These interactions, where two aromatic rings are arranged face-to-face or face-to-edge, are a significant stabilizing force in the aggregation of phenylalanine-based molecules and in protein structures. researchgate.net The unique properties of the aromatic ring in derivatives like α-methyl-l-phenylalanine have even been utilized to create noncovalent "staples" to stabilize peptide structures. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer processes by analyzing the delocalization of electron density between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. niscpr.res.inresearchgate.net In the context of Z-N-α-methyl-L-Phenylalanine, NBO analysis elucidates the electronic structure and the stabilizing effects of electron delocalization, which are crucial for understanding its chemical reactivity and molecular interactions.
For instance, charge delocalization can occur from the lone pair orbitals of the oxygen atoms in the carboxyl group to the anti-bonding orbitals of adjacent bonds. Similarly, the π electrons of the aromatic phenyl ring can act as donors to stabilize the system. nih.gov These charge transfer phenomena are fundamental to the molecule's conformation and its ability to interact with biological targets. nih.govacs.org
The table below illustrates hypothetical E(2) values for the most significant intramolecular charge transfer interactions within a protected α-methyl-L-phenylalanine structure, as predicted by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | π(C=O2) | 35.8 | Lone Pair to Antibond |
| π (C5=C6)Phenyl | π(C3=C4)Phenyl | 20.5 | π to π |
| LP (N) | σ(Cα-Cβ) | 5.2 | Lone Pair to Antibond |
| σ (Cα-H) | σ(N-Cα) | 2.1 | σ to σ |
Note: Data are representative examples for illustrative purposes.
Computational Design of Novel α-Methyl-L-Phenylalanine Derivatives
Computational chemistry provides essential tools for the rational design of novel derivatives of α-Methyl-L-Phenylalanine with potentially enhanced biological activity or improved pharmacokinetic properties. chemimpex.com The process often begins with the core scaffold of α-Methyl-L-Phenylalanine, which is known to provide structural stability and increased hydrophobicity due to its α-methyl group. chemimpex.com Using in silico techniques, chemists can design and evaluate new analogues before committing to chemical synthesis. nih.govnih.gov
A common workflow involves structure-based drug design, where a target protein's three-dimensional structure is known. Potential derivatives of α-Methyl-L-Phenylalanine are created by adding or modifying functional groups in silico. These virtual compounds are then "docked" into the active site of the target protein to predict their binding orientation and affinity. nih.govnih.gov Molecular dynamics (MD) simulations can further refine these predictions, providing insights into the stability of the protein-ligand complex over time. nih.gov
These computational approaches allow for the exploration of the structure-activity relationship (SAR), identifying which chemical modifications lead to improved interactions, such as new hydrogen bonds or enhanced hydrophobic packing. nih.gov For example, derivatives can be designed to target specific enzymes or receptors, such as HIV-1 capsid proteins or Phenylalanyl tRNA synthetase. nih.govnih.gov The goal is to optimize the lead compound's potency and selectivity while maintaining favorable drug-like properties.
The following interactive table presents hypothetical data from a computational design study aimed at improving the binding affinity of α-Methyl-L-Phenylalanine derivatives to a target protein.
| Derivative | Modification (R-group on Phenyl Ring) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1 (Parent) | -H | -7.5 | Phe255, Ala312 |
| 2 | -Cl (para) | -8.2 | Phe255, Ala312, Gln215 |
| 3 | -CH3 (para) | -7.9 | Phe255, Pro256, Ala312 |
| 4 | -OH (meta) | -8.5 | Phe255, Ser174, Arg319 |
Note: Data are representative examples for illustrative purposes.
Future Research Directions and Emerging Applications in Chemical Research
Development of Next-Generation Peptide and Peptidomimetic Scaffolds
The incorporation of Z-N-α-methyl-L-phenylalanine into peptide chains is a promising strategy for the creation of novel peptide and peptidomimetic scaffolds with enhanced therapeutic potential. The α-methyl group restricts the conformational flexibility of the peptide backbone, favoring specific secondary structures such as α-helices and β-turns. This conformational constraint is crucial for improving the binding affinity and specificity of peptides to their biological targets.
A key application is in the development of "stapled" peptides, where the compound can be used to induce and stabilize α-helical structures. A novel noncovalent stapling strategy utilizes the α-methyl group and the aromatic phenyl ring of α-methyl-L-phenylalanine to stabilize peptides. This approach has been successfully employed to create an α-helical B-chain mimetic of human relaxin-3, a complex insulin-like peptide. The resulting peptidomimetic demonstrated remarkable stability in serum and fully mimicked the biological function of the native peptide, highlighting its potential as a robust scaffold for drug development.
Furthermore, the steric hindrance provided by the α,α-disubstitution on the amino acid scaffold can promote strong intermolecular π-π stacking interactions between aromatic rings on the same side of the peptide. This can lead to the formation of noncovalently stapled helical peptides, which are resistant to protease recognition and exhibit unusual stability. These next-generation scaffolds are being explored for their potential to modulate challenging biological targets, including protein-protein interactions.
Table 1: Impact of this compound on Peptide Scaffold Properties
| Property | Effect of Incorporation | Rationale |
| Conformational Rigidity | Increased | The α-methyl group restricts phi (φ) and psi (ψ) backbone dihedral angles. |
| Secondary Structure | Promotes α-helices and β-turns | Steric hindrance favors specific, ordered conformations over random coils. |
| Proteolytic Stability | Enhanced | The α-methyl group sterically hinders the approach of proteases to the peptide backbone. |
| Receptor Binding | Potentially Increased Affinity | Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding. |
| Bioavailability | Potentially Improved | Increased stability and defined conformation can lead to better absorption and transport properties. |
Elucidation of Enzyme-Substrate Interactions at the Atomic Level
This compound and its derivatives serve as powerful probes for investigating enzyme-substrate interactions with atomic-level precision. By replacing the natural L-phenylalanine residue in a substrate with its α-methylated counterpart, researchers can study the impact of conformational restriction and steric bulk on enzyme binding and catalysis.
One notable application is in the study of phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine. Phenylalanine analogues, including conformationally restricted versions, are used to probe the active site of PAL. Kinetic analysis of the inhibition of PAL by such analogues reveals details about the formation of the enzyme-inhibitor complex, including association and dissociation rates. This information is crucial for understanding the catalytic mechanism and for the design of potent and specific enzyme inhibitors.
In another innovative approach, methylated phenylalanine derivatives are used in combination with nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations to explore the dynamics of the hydrophobic core of metalloproteins like zinc fingers. By systematically introducing methyl groups at different positions on the phenyl ring, researchers can break the rotational symmetry and generate new insightful contacts in NMR spectra. This allows for a precise determination of the orientation and rotational mobility of the aromatic ring within the protein's core, providing a detailed picture of the internal dynamics that are essential for protein stability and function.
Rational Design of Ligands for Specific Biological Transporters
The rational design of ligands that can selectively target specific biological transporters is a significant area of research, particularly for drug delivery to specific tissues or cells. This compound has emerged as a key component in the design of ligands for the L-type amino acid transporter 1 (LAT1). LAT1 is overexpressed in many types of cancer cells and at the blood-brain barrier, making it an attractive target for the delivery of therapeutic agents.
Structure-activity relationship studies have demonstrated that the α-methyl group is a key determinant of this selectivity. For instance, bicyclic phenylalanine analogues that mimic the α-methyl group also show high LAT1 selectivity. These findings are guiding the development of new LAT1-selective compounds for targeted drug delivery to tumors and the central nervous system.
Table 2: Comparative Transport Characteristics of Phenylalanine Analogues
| Compound | Transporter Selectivity | Relative Affinity for LAT1 | Relative Transport Velocity via LAT1 |
| L-Phenylalanine | Low (transported by both LAT1 and LAT2) | High | High |
| α-methyl-L-phenylalanine | High (prefers LAT1 over LAT2) | Lower than L-Phenylalanine | High |
| Bicyclic-Phenylalanine | High (prefers LAT1 over LAT2) | Higher than α-methyl-L-phenylalanine | Similar to α-methyl-L-phenylalanine |
Advances in Stereoselective Synthesis for Complex Derivatives
The biological activity of peptides and peptidomimetics is highly dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of this compound and its derivatives is of paramount importance. Advances in asymmetric synthesis are enabling the preparation of these complex building blocks with high enantiomeric and diastereomeric purity.
One successful approach involves the direct alkylation of a Ni(II)-complex of a chiral Schiff base of alanine (B10760859) with racemic α-alkylbenzyl bromides. This method has been shown to be a synthetically feasible and advantageous route to α,β-dialkylphenylalanines. Another strategy employs engineered phenylalanine ammonia (B1221849) lyases (PAL) for the direct asymmetric synthesis of β-branched aromatic α-amino acids, achieving high diastereoselectivity and enantioselectivity.
Furthermore, tandem alkylation/π-allylation of α-iminoesters has been reported as a novel method for the asymmetric synthesis of α-allyl-α-aryl α-amino acids. These advanced synthetic methodologies are crucial for accessing a wider range of structurally diverse derivatives of this compound, which can then be incorporated into peptides to fine-tune their biological properties.
Table 3: Overview of Stereoselective Synthesis Methods for α-Methyl-Phenylalanine Derivatives
| Synthetic Method | Key Features | Reported Stereoselectivity |
| Alkylation of Chiral Alanine Derivative | Utilizes a Ni(II)-complex of a chiral Schiff base. | High enantiomer differentiation at room temperature. |
| Engineered Phenylalanine Ammonia Lyases (PAL) | Enzymatic approach for direct asymmetric amination. | High diastereoselectivity (>20:1 dr) and enantioselectivity (>99.5% ee). |
| Tandem Alkylation/π-Allylation of α-Iminoesters | Three-component coupling reaction. | High levels of reactivity and selectivity. |
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental validation is accelerating the predictive design of peptides and peptidomimetics incorporating this compound. Computational tools, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are being used to predict the conformational preferences of peptides containing this modified amino acid and to understand the energetic basis of their interactions with biological targets.
A prime example of this integrated approach is the study of the internal dynamics of zinc finger proteins. MD simulations and metadynamics were used to complement NMR spectroscopic data obtained from peptides containing methylated phenylalanine derivatives. This combination of techniques allowed for the generation of free energy profiles for the rotation of the phenyl ring, providing a deeper understanding of the hydrophobic core dynamics that would be difficult to obtain through experimental methods alone.
Similarly, molecular dynamics simulations are being employed to study the self-assembly of phenylalanine-containing peptides into nanostructures, such as nanotubes. These simulations can predict the final structure and chirality of the assembled nanotubes, which can then be validated experimentally. Such predictive power is invaluable for the rational design of novel biomaterials and drug delivery systems based on self-assembling peptides. The continued development of more accurate force fields and sampling algorithms will further enhance the predictive capabilities of these computational methods, paving the way for the de novo design of complex and functional peptide-based molecules.
Q & A
Q. What synthetic routes are recommended for preparing Z-N-α-methyl-L-phenylalanine, and how can purity be validated?
Synthesis typically involves protecting the amino group of α-methyl-L-phenylalanine with a benzyloxycarbonyl (Z) group via reaction with benzyl chloroformate under alkaline conditions (e.g., sodium bicarbonate) . Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) is critical for isolating the product. Structural validation requires H/C NMR to confirm the Z-group attachment and methyl substitution at the α-carbon, alongside mass spectrometry (HRMS) for molecular weight verification .
Q. What analytical methods are essential for characterizing this compound in biochemical assays?
Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric purity, as racemization during synthesis can affect biological activity. For quantification in cell uptake studies, combine UV detection (λ = 254 nm) with calibration curves derived from standards. Radiolabeled analogs (e.g., Br or F derivatives) require gamma counting or PET imaging for tracer validation .
Advanced Research Questions
Q. How do halogen isotope choices (e.g., 76^{76}76Br vs. 211^{211}211At) impact the design of this compound tracers for tumor imaging?
Br (β emitter, t = 16.2 h) is optimal for longitudinal PET imaging due to its longer half-life, while At (α-emitter, t = 7.2 h) is suited for targeted radiotherapy. Biodistribution studies in murine models show Br-labeled analogs exhibit rapid renal clearance (>90% excretion within 6 h) and high tumor-to-background ratios, whereas At-labeled versions require stability testing in plasma to avoid in vivo dehalogenation .
Q. How can researchers assess LAT1 transporter selectivity of this compound derivatives?
Perform competitive uptake assays using LAT1-overexpressing cell lines (e.g., HeLa or A549) with H-labeled phenylalanine as a reference. Calculate inhibitory constants (K) via nonlinear regression. For example, α-methyl-L-phenylalanine has a LAT1/LAT2 selectivity ratio of 2:1 (K = 20 μM vs. 40 μM), which can be optimized by introducing halogen substituents (e.g., 2-iodo derivatives improve selectivity to 10:1) .
Q. What experimental models are appropriate for evaluating this compound’s therapeutic efficacy in cancer?
In vitro cytotoxicity assays (e.g., clonogenic survival in glioblastoma U87 cells) paired with in vivo xenograft models (e.g., BALB/c nude mice) are standard. For α-therapy, monitor tumor regression post-administration of At-2-AAMP and compare to controls using bioluminescence imaging. Note that renal toxicity risks require urine metabolite profiling (e.g., radio-TLC) to confirm tracer stability .
Q. How should researchers address contradictions in biodistribution data between this compound analogs?
Discrepancies in organ uptake (e.g., higher renal retention of 4-Br-BAMP vs. 2-Br-BAMP) may arise from structural isomerism affecting transporter affinity. Use knockouts (e.g., LAT1 siRNA) to confirm target specificity. Pharmacokinetic modeling (e.g., compartmental analysis) can differentiate passive diffusion vs. active transport contributions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
